3-(Trifluoromethyl)styrene

Catalog No.
S776147
CAS No.
402-24-4
M.F
C9H7F3
M. Wt
172.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)styrene

CAS Number

402-24-4

Product Name

3-(Trifluoromethyl)styrene

IUPAC Name

1-ethenyl-3-(trifluoromethyl)benzene

Molecular Formula

C9H7F3

Molecular Weight

172.15 g/mol

InChI

InChI=1S/C9H7F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h2-6H,1H2

InChI Key

ARHOUOIHKWELMD-UHFFFAOYSA-N

SMILES

C=CC1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

C=CC1=CC(=CC=C1)C(F)(F)F

Synthesis of Functional Polymers:

The presence of the CF₃ group significantly impacts the properties of polymers formed from 3-(CF₃)styrene. Research explores its use in:

  • Flame retardant polymers: Studies have shown that incorporating 3-(CF₃)styrene into polystyrene chains enhances flame retardancy. The CF₃ group's electron-withdrawing nature hinders the polymer's ability to participate in combustion reactions [].
  • Optically active materials: Research investigates the use of 3-(CF₃)styrene in copolymers with other monomers to create materials with desired optical properties, such as low birefringence, which is crucial for applications like optical films and lenses [].

Organic Synthesis:

The unique reactivity of 3-(CF₃)styrene makes it a valuable intermediate in organic synthesis. Researchers utilize it for:

  • Preparation of other fluorinated compounds: The CF₃ group can be selectively transformed into other functional groups, allowing scientists to synthesize diverse fluorinated molecules with desired properties [].
  • Development of novel catalysts: Studies explore the potential of 3-(CF₃)styrene derivatives as ligands in catalysts for various organic transformations, aiming to improve reaction efficiency and selectivity [].

Material Science:

The combined effects of the aromatic ring and the CF₃ group make 3-(CF₃)styrene a promising candidate for:

  • Development of liquid crystals: Research investigates the use of 3-(CF₃)styrene in the synthesis of liquid crystals with specific properties, potentially applicable in display technologies [].
  • Exploration of self-assembled structures: Studies explore the self-assembly behavior of 3-(CF₃)styrene derivatives to create functional materials with unique properties, such as specific electronic or photonic characteristics [].

Molecular Structure Analysis

The key feature of 3-TFMS is its molecular structure (C9H7F3). It consists of a styrene core, which is a benzene ring with a vinyl group (CH2=CH-) attached at one position. The trifluoromethyl group (CF3) is a strong electron-withdrawing substituent located at the third position (meta position) relative to the vinyl group [].

Here are some notable aspects of its structure:

  • The vinyl group enables participation in various addition polymerization reactions, making 3-TFMS a valuable precursor for polymers with unique properties [].
  • The electron-withdrawing trifluoromethyl group affects the electronic properties of the molecule. It reduces the electron density on the vinyl group, influencing its reactivity in reactions [].

Chemical Reactions Analysis

3-TFMS undergoes various chemical reactions due to the presence of the reactive vinyl group. Here are some relevant reactions:

  • Free Radical Polymerization: 3-TFMS readily participates in free radical polymerization reactions to form homopolymers or copolymers with other vinyl monomers. This allows for the creation of polymers with tailored properties depending on the co-monomer used [].

(CH2=CHC6H4CF3)n --> Poly(3-(trifluoromethyl)styrene)

  • Diels-Alder Reaction: 3-TFMS can act as a dienophile in Diels-Alder reactions with electron-rich dienes to form cyclic adducts. This reaction allows for the construction of complex molecules with specific functionalities [].

Diene + 3-TFMS --> Cyclic Adduct

  • Metathesis Reaction: The vinyl group can participate in metathesis reactions with other alkenes using appropriate catalysts. This reaction offers a route to modify the structure of the vinyl group and create new functionalities [].

3-TFMS + Alkene (catalyst) --> Modified Alkene + Byproduct


Physical And Chemical Properties Analysis

  • Molecular Formula: C9H7F3
  • Molecular Weight: 172.15 g/mol []
  • CAS Number: 402-24-4
  • Melting Point: Not reported
  • Boiling Point: 64-65 °C (40 mmHg), 159.4 °C (760 mmHg) []
  • Density: 1.161 g/mL []
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and toluene [].
  • Stability: Requires stabilization with antioxidants like 4-tert-butylcatechol due to its susceptibility to polymerization upon exposure to heat or light [].

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

3-(Trifluoromethyl)styrene

Dates

Modify: 2023-08-15

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